molecular formula C7H4INO2 B13649594 7-Iodobenzo[c]isoxazol-3(1H)-one

7-Iodobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13649594
M. Wt: 261.02 g/mol
InChI Key: GQHUTBMATKLYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodobenzo[c]isoxazol-3(1H)-one is a high-value heterocyclic building block specifically designed for advanced research and development. The compound features a benzo[c]isoxazol-3(1H)-one scaffold, recognized as a privileged structure in medicinal chemistry due to its prevalence in biologically active molecules . The iodine atom at the 7-position is a critical functional handle, enabling a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse carbon-based substituents, thereby facilitating the rapid exploration of chemical space and the synthesis of complex target molecules . This scaffold is of significant interest in drug discovery, with related derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . Furthermore, structurally similar benzo[d]isoxazole compounds have been investigated as potent inhibitors of D-amino-acid oxidase (DAAO), a target for treating neurodegenerative diseases and cognitive disorders associated with conditions like Alzheimer's disease and schizophrenia . Researchers can leverage this reagent as a key synthetic intermediate to develop novel therapeutic agents or as a core scaffold in library synthesis for high-throughput screening. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INO2

Molecular Weight

261.02 g/mol

IUPAC Name

7-iodo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4INO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H

InChI Key

GQHUTBMATKLYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NOC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Iodobenzo C Isoxazol 3 1h One

Strategies for the Construction of the Benzo[c]isoxazolone Core

The formation of the central benzo[c]isoxazolone scaffold is the foundational step in the synthesis. This involves the creation of the isoxazolone ring fused to a benzene (B151609) ring.

The isoxazolone portion of the molecule is typically formed through a cyclization reaction of a suitably functionalized benzoic acid derivative. Several precursors and methods have been developed to construct this five-membered heterocyclic ring.

One common strategy involves the reductive cyclization of 2-nitrobenzoate (B253500) derivatives. For instance, methyl 2-nitrobenzoates can undergo a partial reduction of the nitro group to a hydroxylamine (B1172632), which then cyclizes in the presence of a base to form the corresponding benzo[c]isoxazol-3(1H)-one. researchgate.net Another established method is the base-mediated photochemical cyclization of 2-azidobenzoic acids. researchgate.net In this process, the formation of a 2-azidobenzoate anion is a critical intermediate step that, upon photolysis, leads to the desired cyclized product. researchgate.net

The reaction of β-diketones with hydroxylamine hydrochloride is another fundamental route to isoxazole (B147169) derivatives. researchgate.net This reaction proceeds through the formation of a monoxime intermediate, which subsequently cyclizes to a 5-hydroxy isoxazoline. researchgate.net This intermediate can then be readily converted to the final isoxazole structure. researchgate.net While broadly applicable to isoxazole synthesis, adapting this to the benzo[c]isoxazolone core would require a cyclic β-keto ester precursor.

The "benzo" part of the structure originates from a pre-existing benzene ring that is appropriately substituted to facilitate the subsequent isoxazolone ring fusion. The synthesis typically starts with a commercially available substituted benzene derivative. The choice of this starting material is crucial, especially for indirect halogenation strategies where the halogen is incorporated before the cyclization step.

For example, a method analogous to the synthesis of the 7-bromo counterpart involves the cyclization of a precursor like 4-bromo-2-fluorobenzonitrile (B28022) with N-hydroxyacetamide. This approach builds the isoxazolone ring onto a benzene ring that already contains the desired halogen at the correct position, ensuring the regiochemistry of the final product. This highlights a common and effective strategy where the benzene ring and its key substituents are established early in the synthetic sequence.

Regioselective Iodination Techniques for Position 7

Achieving iodination specifically at the 7-position of the benzo[c]isoxazolone core is a significant challenge due to the multiple possible sites for electrophilic substitution on the benzene ring. Both direct and indirect methods have been explored to control the position of iodination.

Direct iodination involves treating the pre-formed benzo[c]isoxazol-3(1H)-one with an electrophilic iodinating agent. This process is an electrophilic aromatic substitution, where reagents such as N-Iodosuccinimide (NIS) or molecular iodine are used. The success of this method depends on the directing effects of the substituents on the aromatic ring. The fused isoxazolone ring acts as a deactivating group, and predicting the precise location of substitution can be complex.

An analogous process, direct bromination of the benzo[c]isoxazolone core, has been shown to require harsh conditions, such as high temperatures (around 180°C), to achieve substitution at the 7-position. Similar conditions would likely be required for direct iodination, which could lead to side reactions and lower yields. The mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich benzene ring, followed by the loss of a proton to restore aromaticity.

A more reliable and regioselective approach is the indirect method, where an iodine atom is introduced onto the benzene ring of a precursor molecule before the cyclization step. This strategy ensures that the iodine is correctly placed from the outset.

This is the preferred route for synthesizing radioiodinated compounds, which often begins with simple, readily available iodinated precursors like iodobenzoic acid. nih.gov For the synthesis of 7-Iodobenzo[c]isoxazol-3(1H)-one, this would involve starting with a molecule such as 3-iodo-2-nitrobenzoic acid or a related derivative. The nitro or other functional group at the 2-position is then used to construct the isoxazolone ring as described in section 2.1.1, yielding the 7-iodo product with unambiguous regiochemistry. This method avoids the harsh conditions and potential selectivity issues associated with direct iodination.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction parameters is crucial for maximizing product yield, minimizing impurities, and ensuring the process is viable for large-scale production. Key variables include the choice of solvent, base, temperature, and reaction time.

Research on the synthesis of the related 5-iodo-2,1-benzisoxazole-3(1H)-one has shown that the choice and amount of base can significantly affect the reaction's selectivity and rate. researchgate.net For instance, increasing the strength and quantity of the base in the photochemical cyclization of 2-azidobenzoic acids was found to improve both the reaction rate and the selectivity for the desired product. researchgate.net This principle of carefully screening bases and their stoichiometry is directly applicable to optimizing the synthesis of the 7-iodo isomer.

For scalable synthesis, considerations extend beyond simple yield optimization. The development of efficient methods that can be applied to gram-scale production is a key area of research. nih.gov This includes using cost-effective reagents, minimizing chromatographic purification steps in favor of crystallization, and ensuring the safety and manageability of the reaction on a larger scale. The ability to recover and reuse reagents, such as certain bases, also adds to the practical and economic feasibility of a synthetic route. nih.gov

Catalytic Systems Employed in the Synthesis of this compound

The synthesis of benzo[c]isoxazol-3(1H)-one and its derivatives can be achieved through various catalytic and non-catalytic systems.

In the cyclization of 2-halobenzonitriles, a strong base is a critical component rather than a traditional catalyst. Potassium tert-butoxide is a commonly used base for this transformation. The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.

For the two-step condensation and oxidation method, a high-valent iodine reagent, such as iodobenzene (B50100) acetate (B1210297), is employed as an oxidant in the final cyclization step. google.com Some synthetic routes for related isoxazole structures have also explored the use of metal catalysts like Molybdenum hexacarbonyl (Mo(CO)₆) for ring expansion reactions to form pyridones, though this is not a direct synthesis of the target compound.

Interestingly, some cyclization reactions to form related 2,1-benzisoxazoles can proceed without a catalyst. researchgate.net Additionally, photochemical cyclization of 2-azidobenzoic acids in the presence of a base represents another route to the 2,1-benzisoxazol-3(1H)-one core structure. nih.gov

Table 1: Catalytic and Reagent Systems in Benzisoxazolone Synthesis
Synthetic Route Catalyst/Reagent Precursor Type Reference
CyclizationPotassium tert-butoxide (strong base)2-halobenzonitrile and N-hydroxyacetamide
Condensation-OxidationHigh-valent iodine reagent (e.g., iodobenzene acetate)Substituted aromatic intermediate and hydrazone google.com
Photochemical CyclizationBase2-azidobenzoic acid nih.gov

Solvent Effects and Temperature Control in Reaction Efficacy

The choice of solvent and precise temperature control are paramount for the successful synthesis of this compound, influencing reaction rates and yields.

For the cyclization of a 2-halobenzonitrile with N-hydroxyacetamide, polar aprotic solvents are preferred. N,N-dimethylformamide (DMF) is a common choice, and the reaction is typically conducted at ambient temperature.

In the two-step condensation-oxidation synthesis of benzo[c]isoxazol-3(1H)-one derivatives, the initial condensation reaction is often carried out in absolute ethanol (B145695) at a reflux temperature of 80°C for one hour. google.com The subsequent oxidation step is performed in nitromethane, where the temperature is carefully controlled between 0 and 10°C for approximately one hour to ensure the desired product formation and minimize side reactions. google.com

Direct halogenation of the parent benzo[c]isoxazol-3(1H)-one is an alternative that requires stringent temperature control, often around 180°C, in a polar aprotic solvent like acetonitrile (B52724) (MeCN) to achieve regioselectivity at the 7-position.

Table 2: Solvent and Temperature Parameters in Benzisoxazolone Synthesis
Synthetic Step Solvent Temperature Reference
Cyclization of 2-halobenzonitrileN,N-dimethylformamide (DMF)Ambient
CondensationAbsolute ethanol80°C (reflux) google.com
OxidationNitromethane0-10°C google.com
Direct HalogenationAcetonitrile (MeCN)~180°C

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of this compound and its synthetic intermediates is crucial to obtain a product of high purity. Common techniques include flash column chromatography and recrystallization.

Following the cyclization reaction, flash column chromatography is often employed to isolate the desired product from the reaction mixture. For the purification of related substituted benzoxazole (B165842) compounds, a multi-step recrystallization process has been described. google.com This involves an initial recrystallization from a solvent mixture of acetone (B3395972) and acetonitrile. google.com The resulting crude product can be further purified by dissolving it in ethyl acetate and treating it with a clarifying agent like charcoal. google.com

Another approach for the purification of related benzotriazole (B28993) derivatives involves treating the crude product with acid-treated bentonite (B74815) and an organic acid with reducing properties at an elevated temperature (100-120°C), followed by filtration. google.com For the final product, after the oxidation step in the two-step synthesis, column chromatography is utilized to yield the pure benzo[c]isoxazol-3(1H)-one derivative. google.com

Table 3: Purification Techniques for Benzisoxazolone and Related Compounds
Technique Details Application Stage Reference
Flash Column ChromatographyStandard chromatographic separationPost-cyclization
RecrystallizationFrom acetone/acetonitrileInitial purification google.com
Clarifying Agent TreatmentUse of charcoal in ethyl acetate solutionSecondary purification google.com
Adsorbent TreatmentAcid-treated bentonite and organic acid at 100-120°CPre-purification of crude oil google.com
Column ChromatographyStandard chromatographic separationPost-oxidation google.com

Chemical Reactivity and Transformation Pathways of 7 Iodobenzo C Isoxazol 3 1h One

Reactivity at the C-7 Iodine Position

The iodine atom at the C-7 position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond at the C-7 position is particularly amenable to the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is widely used to form biaryl linkages or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.orgorganic-chemistry.org While specific examples for 7-iodobenzo[c]isoxazol-3(1H)-one are not extensively detailed in the provided results, the reactivity of aryl iodides in Suzuki couplings is a well-established principle. libretexts.orgorganic-chemistry.org For instance, the Suzuki coupling of 3-iodoindazoles with pinacol (B44631) vinyl boronate has been shown to be an effective method for C-3 vinylation. nih.gov Similarly, the reaction of isoxazole-4-boronic acid pinacol ester with aryl halides demonstrates the utility of isoxazole (B147169) moieties in Suzuki couplings. nih.gov The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgthieme-connect.de This method is a direct way to introduce alkynyl functionalities onto the benzo[c]isoxazolone core. The reaction of 1-iodoglucal with various alkynes under standard Sonogashira conditions (Pd(PPh3)2Cl2, CuI, and triethylamine) proceeds in good to excellent yields, highlighting the efficiency of this transformation for iodo-substituted heterocycles. beilstein-journals.org The synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes further illustrates the applicability of this reaction to isoxazole systems. researchgate.net The reaction mechanism is believed to involve the formation of a copper acetylide, which then reacts with the palladium-aryl complex formed after oxidative addition.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govbeilstein-journals.org This reaction provides a means to introduce vinyl groups or more complex unsaturated moieties at the C-7 position. The arylation of compounds like eugenol (B1671780) and estragole (B85927) with iodobenzene (B50100) using phosphine-free palladium precursors demonstrates the versatility of the Heck reaction. nih.gov A mechanochemical approach has been developed for the chemoselective Heck coupling of 3-bromoindazoles, showcasing advancements in making this reaction more efficient and environmentally friendly. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-7 Position
Reaction Coupling Partner Catalyst System (Typical) Resulting Bond
SuzukiBoronic acid/esterPd catalyst, BaseC-C (Aryl-Aryl, Aryl-Alkyl, etc.)
SonogashiraTerminal alkynePd catalyst, Cu co-catalystC-C (Aryl-Alkynyl)
HeckAlkenePd catalyst, BaseC-C (Aryl-Vinyl)

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the isoxazolone ring can activate the C-7 position for nucleophilic aromatic substitution (SNAr) reactions, although this is generally less common for aryl iodides compared to aryl fluorides or chlorides. In SNAr, a nucleophile replaces the leaving group (iodine) on the aromatic ring. The reaction proceeds through a Meisenheimer complex intermediate. The efficiency of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, diaryliodonium salts, which feature a hypervalent iodine, readily undergo nucleophilic substitution with various nucleophiles, including nitrites. chemrxiv.org

Reductive Dehalogenation and Related Transformations

Reductive dehalogenation of the C-7 iodine atom can be achieved using various reducing agents. This transformation replaces the iodine with a hydrogen atom, yielding the parent benzo[c]isoxazol-3(1H)-one. This reaction can be useful if the iodine was introduced as a temporary directing group or if the unsubstituted scaffold is the desired final product.

Reactivity of the Isoxazolone Ring System

The isoxazolone ring itself possesses distinct reactive sites, allowing for electrophilic substitution on the fused benzene (B151609) ring and nucleophilic attack leading to ring-opening.

Nucleophilic Attack and Ring-Opening Reactions of the Isoxazolone Moiety

The isoxazolone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The carbonyl group at C-3 and the N-O bond are potential sites for nucleophilic attack.

Attack at the Carbonyl Group: Strong nucleophiles can attack the electrophilic carbonyl carbon at the C-3 position.

N-O Bond Cleavage: The relatively weak N-O bond in the isoxazole ring can be cleaved under reductive conditions. For example, isoxazoles can undergo reductive ring opening to form enaminones. nih.gov This type of transformation highlights the isoxazole ring's utility as a latent functional group that can be unmasked to reveal other functionalities. The isoxazole scaffold is known to be a pharmacophore in various biologically active compounds, and its ring-opening can be a key step in the mechanism of action or in the synthesis of other heterocyclic systems. nih.govnih.govnih.gov

Table 2: Chemical Reactivity Summary
Reactive Site Reaction Type Description
C-7 IodinePalladium-Catalyzed Cross-CouplingFormation of new C-C bonds with various organic partners.
C-7 IodineNucleophilic Aromatic SubstitutionReplacement of iodine by a nucleophile.
C-7 IodineReductive DehalogenationReplacement of iodine with hydrogen.
Benzo RingElectrophilic Aromatic SubstitutionSubstitution of hydrogen with an electrophile, directed by existing substituents.
Isoxazolone RingNucleophilic Attack and Ring-OpeningCleavage of the heterocyclic ring, often leading to other functional groups.

Tautomerism and Isomerization Studies of the Isoxazolone Core

The isoxazolone ring system of this compound can theoretically exist in several tautomeric forms. While direct experimental studies on this specific molecule are not extensively documented, theoretical and experimental work on related isoxazolone structures provides significant insight. The principal tautomers include the N-H keto form (amide), the O-H keto form (enol-lactam), and the aromatic hydroxyisoxazole form.

Theoretical studies on similar isoxazolone derivatives suggest that the relative stability of these tautomers is influenced by factors such as the substituents on the ring and the polarity of the solvent. nih.gov For instance, in nonpolar media, intramolecular hydrogen bonding can favor certain tautomers, while polar solvents may stabilize others through intermolecular interactions. nih.gov In many cases, the C-H tautomer is found to be the most stable form for isoxazolone derivatives. nih.gov

Isomerization of the isoxazolone ring itself, particularly through photochemical pathways, is a known phenomenon for isoxazoles. wikipedia.org UV irradiation can induce the cleavage of the weak N-O bond, leading to a transient azirine intermediate which can then rearrange to form an oxazole. wikipedia.org While this has been primarily studied on simpler isoxazoles, it represents a potential isomerization pathway for the benzo[c]isoxazolone core under photochemical conditions.

Table 1: Potential Tautomeric Forms of the this compound Core

Tautomeric FormStructural DescriptionKey Features
Amide (keto)The standard 3(1H)-one structure with an N-H bond and a carbonyl group.Typically the most stable and commonly depicted form.
Enol-lactamFeatures an O-H group at the 3-position and a C=N bond within the ring.Represents a potential intermediate in reactions involving the carbonyl oxygen.
HydroxyisoxazoleAn aromatic form with a hydroxyl group at the 3-position.Contributes to the overall electronic character and potential for electrophilic substitution on the ring.

Reactivity of the Carbonyl Group (C=O)

The carbonyl group at the 3-position is a key site for chemical transformations of this compound, enabling a variety of condensation and reduction reactions.

The carbonyl group of the isoxazolone ring can participate in condensation reactions with various nucleophiles. These reactions often lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position. For instance, condensation with active methylene (B1212753) compounds, in the presence of a suitable base, can provide access to a range of functionalized derivatives.

While specific examples for this compound are not prevalent in the literature, the general reactivity of lactams and related heterocyclic carbonyls suggests that reactions with Grignard reagents or other organometallic species could lead to the formation of tertiary alcohols or, under forcing conditions, ring-opened products. The condensation of related heterocyclic systems, such as o-aminothiophenols with carboxylic acids to form benzothiazoles, highlights the general utility of condensation reactions in building complex heterocyclic structures. mdpi.commdpi.com

The reduction of the carbonyl group in this compound can lead to different products depending on the reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride, would be expected to reduce the carbonyl to a secondary alcohol, yielding 7-iodo-2,3-dihydrobenzo[c]isoxazol-3-ol.

More potent reducing agents, like lithium aluminum hydride (LiAlH₄), could potentially lead to the complete reduction of the carbonyl group and possibly cleavage of the N-O bond. nih.gov The reduction of isoxazolines, a related five-membered ring system, often results in N-O bond cleavage to afford γ-amino alcohols. nih.gov This suggests that a similar pathway could be accessible for the benzo[c]isoxazolone system, providing a route to functionalized aminophenol derivatives.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic methodologies.

The transformation of isoxazoles and their fused derivatives often involves the cleavage of the relatively weak N-O bond. researchgate.net Mechanistic studies on related systems have proposed various intermediates depending on the reaction conditions. For example, transition metal-catalyzed reactions can proceed through oxidative addition of the metal into the N-O bond. researchgate.net

In the context of nucleophilic attack, particularly ring-opening reactions, the formation of a tetrahedral intermediate at the carbonyl carbon is a common first step. Subsequent electronic rearrangement can then lead to the cleavage of the N-O bond. Computational studies on the isomerization of azirinyl(isoxazolyl)ketones have utilized DFT calculations to map out reaction pathways and identify transition states, providing a framework for understanding the rearrangement of related heterocyclic systems. researchgate.net

Kinetic studies provide valuable data for determining the order of a reaction and understanding the rate-determining step. For isoxazolone derivatives, kinetic investigations have often focused on ring-opening reactions. For example, studies on the hydrolysis of oxazolinones, which share structural similarities, have determined the reaction to be first order with respect to the substrate and the nucleophile (e.g., hydroxide). researchgate.net Such studies also reveal the influence of solvent polarity and temperature on the reaction rate, with thermodynamic parameters like the enthalpy and entropy of activation being calculated to provide deeper insight into the transition state. researchgate.net

Kinetic studies on the acid-catalyzed ring-opening of epoxides, another class of heterocyclic compounds, have demonstrated how the reaction rate can be dependent on the activity of the hydronium ion and the presence of other species in solution. nih.gov Similar kinetic analyses for this compound would be invaluable in elucidating the mechanisms of its various transformations.

Derivatization and Synthesis of Analogues from 7 Iodobenzo C Isoxazol 3 1h One

Synthesis of Novel Benzo[c]isoxazolone Derivatives via C-7 Functionalization

The iodine atom at the C-7 position is an excellent leaving group, making it the primary handle for introducing a variety of substituents onto the aromatic ring through transition-metal-catalyzed cross-coupling reactions. This site is analogous to the well-studied 7-bromo derivative, which is also a valuable intermediate for similar transformations. The higher reactivity of the carbon-iodine bond often allows for milder reaction conditions compared to its bromo and chloro counterparts.

The formation of new carbon-carbon bonds at the C-7 position is efficiently achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, is a powerful method for introducing aryl, heteroaryl, vinyl, or alkyl groups by reacting the iodo-derivative with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This versatility allows for the synthesis of a vast library of derivatives with tailored electronic and steric properties.

Table 1: C-7 Functionalization via Suzuki-Miyaura Cross-Coupling

ReactantCoupling PartnerProduct
7-Iodobenzo[c]isoxazol-3(1H)-oneArylboronic Acid7-Arylbenzo[c]isoxazol-3(1H)-one
This compoundAlkylboronic Acid7-Alkylbenzo[c]isoxazol-3(1H)-one
This compoundVinylboronic Acid7-Vinylbenzo[c]isoxazol-3(1H)-one

Beyond C-C bonds, the C-7 position can be functionalized with various heteroatoms. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of carbon-nitrogen bonds, yielding 7-amino- or 7-amido-benzo[c]isoxazolone derivatives. Similarly, copper- or palladium-catalyzed Ullmann-type reactions can be employed to introduce oxygen (phenols, alkoxides) and sulfur (thiols) nucleophiles, leading to the corresponding ethers and thioethers. These heteroatom-linked derivatives are of significant interest in medicinal chemistry due to their potential to act as hydrogen bond donors or acceptors. rsc.org

Functionalization of the Isoxazolone Ring System

The isoxazolone ring itself offers sites for modification, primarily at the N-1 and C-3 positions, allowing for further diversification of the molecular scaffold. nih.govresearchgate.net

The nitrogen atom at the N-1 position bears a proton that can be readily removed by a base, allowing for subsequent reactions with various electrophiles. N-alkylation, N-acylation, and N-sulfonylation are common modifications. For example, treatment with benzenesulfonyl chloride can yield 1-benzenesulfonyl-benzo[c]isoxazol-3(1H)-one. google.com These modifications not only alter the molecule's physical properties, such as solubility and lipophilicity, but can also be used to introduce specific functionalities or protect the nitrogen during subsequent synthetic steps.

Table 2: Representative N-1 Position Modifications

ReagentReaction TypeProduct
Alkyl Halide (e.g., CH₃I)Alkylation1-Methyl-7-iodobenzo[c]isoxazol-3(1H)-one
Acyl Chloride (e.g., CH₃COCl)Acylation1-Acetyl-7-iodobenzo[c]isoxazol-3(1H)-one
Sulfonyl Chloride (e.g., C₆H₅SO₂Cl)Sulfonylation1-Benzenesulfonyl-7-iodobenzo[c]isoxazol-3(1H)-one google.com

The C-3 position is part of a carbonyl group within the heterocyclic ring. While direct substitution at this position is challenging without ring opening, the carbonyl group can undergo reactions typical of amides. For instance, it can be converted to a thione (C=S) using reagents like Lawesson's reagent. In some contexts, strong nucleophiles can attack the carbonyl, leading to ring-opening, which can be followed by a re-cyclization to form a different heterocyclic system. While direct C-3 substitution is less common, modifications that alter this position, such as replacing an ester group in related isoxazole (B147169) systems, have been shown to significantly impact biological activity. nih.gov

Computational and Theoretical Investigations of 7 Iodobenzo C Isoxazol 3 1h One

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 7-Iodobenzo[c]isoxazol-3(1H)-one are fundamental to its reactivity and interactions. Computational analyses have shed light on how electrons are distributed across the molecule and the nature of its frontier molecular orbitals.

Charge Distribution and Electrostatic Potentials

The substitution of a bromine atom with iodine at the 7-position of the benzo[c]isoxazol-3(1H)-one core significantly influences the molecule's electronic properties. Iodine's lower electronegativity and larger atomic radius, compared to bromine, lessen the electron-withdrawing effects while increasing polarizability. This alteration in electron distribution impacts the electrostatic potential of the molecule, which is a key determinant in its interaction with other charged or polar species. The electrostatic potential map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), thus predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of chemical reactions. imperial.ac.uk

The interaction between the HOMO of one reactant and the LUMO of another governs the course of many reactions. wikipedia.org For this compound, analysis of its HOMO and LUMO provides insights into its potential as an electrophile or nucleophile. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Conformational Analysis and Stability Studies

The three-dimensional structure and relative stability of different forms of this compound are critical for understanding its biological activity and chemical behavior.

Tautomeric Equilibrium and Relative Stabilities

Like other isoxazolone derivatives, this compound can exist in different tautomeric forms. nih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. Computational studies are essential for determining the relative energies and, therefore, the relative stabilities of these tautomers. semanticscholar.org

The equilibrium between different tautomers can be influenced by factors such as the solvent environment. semanticscholar.org For instance, in a series of 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium was shown to be controllable by substituent effects, with the relative amount of the amide form varying significantly. semanticscholar.org While continuum solvent models are often used in these calculations, the inclusion of explicit solvent molecules can be crucial for accurately reproducing experimental observations, especially when strong intermolecular hydrogen bonds are involved. semanticscholar.org

Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of this compound. These predicted frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated vibrational spectrum, particularly the infrared (IR) spectrum, can be compared with experimental data to confirm the structure of the synthesized compound. For example, isoxazole (B147169) derivatives typically show a characteristic IR band for the carbonyl (–C=O) group in the range of 1740–1760 cm⁻¹ and for the –C=N bond of the isoxazole ring between 1580–1620 cm⁻¹. semanticscholar.org

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. These calculations can map out the entire reaction pathway, identifying transition states and intermediates. This detailed mechanistic understanding is crucial for optimizing reaction conditions and for designing new synthetic routes. For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to propose plausible reaction mechanisms, such as the formation of an imine intermediate in the synthesis of isoxazole-linked imidazo[1,2-a]azines. beilstein-journals.org

Below is a table summarizing the key computational and theoretical investigation aspects of this compound:

Investigation Area Key Focus Significant Findings
Electronic Structure Charge Distribution & Electrostatic PotentialIodine's lower electronegativity and higher polarizability compared to bromine alter the electronic landscape.
Molecular Orbital Analysis HOMO-LUMO Gap & ReactivityThe energies of frontier orbitals predict the molecule's reactivity in various chemical reactions. wikipedia.orgimperial.ac.uk
Conformational Analysis Tautomeric EquilibriumThe relative stabilities of different tautomers are determined, often influenced by solvent effects. nih.govsemanticscholar.org
Stability Studies Relative Stabilities of IsomersComputational methods can predict the most stable isomeric forms of the compound.
Spectroscopic Predictions Vibrational FrequenciesPredicted IR spectra can be used to identify and confirm the molecular structure. semanticscholar.org
Reaction Mechanisms Transition States & IntermediatesQuantum chemical calculations provide detailed insights into reaction pathways. beilstein-journals.org

Transition State Characterization for Key Synthetic Steps

As of the latest available scientific literature, detailed computational studies characterizing the transition states for the key synthetic steps leading to this compound have not been reported. While various synthetic methodologies exist for isoxazole and benzo[c]isoxazolone scaffolds, specific quantum mechanical calculations detailing the geometries, energies, and vibrational frequencies of the transition state structures for the formation of the 7-iodo substituted derivative are not present in published research. Such calculations would be invaluable for elucidating the precise reaction mechanism, understanding the role of the iodine substituent in the cyclization kinetics, and optimizing reaction conditions.

Energy Profiles of Reaction Pathways

Consistent with the absence of transition state characterization, comprehensive energy profiles for the reaction pathways involved in the synthesis of this compound are not available in the current body of scientific literature. The generation of such profiles, typically through methods like Density Functional Theory (DFT), would provide critical thermodynamic and kinetic data, including the relative energies of reactants, intermediates, transition states, and products. This information is essential for a complete understanding of the reaction's feasibility and for predicting the distribution of potential products.

Non-Covalent Interactions and Supramolecular Assembly Potential

The presence of a covalently bonded iodine atom on the aromatic ring of this compound imparts significant potential for engaging in specific and directional non-covalent interactions, particularly halogen bonding (XB). Halogen bonding is a net attractive interaction between an electrophilic region associated with a halogen atom (the XB donor) and a nucleophilic region in another molecule (the XB acceptor).

The foundation of this interaction is the phenomenon of the "σ-hole," a region of positive electrostatic potential located on the halogen atom along the axis of the C-I bond. This electrophilic cap arises from the anisotropic distribution of electron density around the iodine atom. In this compound, the carbon atom of the benzene (B151609) ring is more electronegative than the iodine atom, pulling electron density away and creating this electron-deficient region, which can then interact favorably with Lewis bases such as lone pairs on oxygen, nitrogen, or halide anions.

While a specific crystal structure analysis for this compound is not available in the reviewed literature, studies on analogous iodo-substituted heterocyclic compounds provide strong evidence for its supramolecular assembly capabilities. For instance, research on related cyclic diaryliodonium salts demonstrates the formation of strong halogen bonds in the solid state, with I···Br⁻ distances being significantly shorter than the sum of their van der Waals radii, indicating a powerful interaction. escholarship.org These interactions are highly directional, with the C–I···(Acceptor) angle approaching a linear geometry of 180°.

Beyond halogen bonding, the benzo[c]isoxazolone core offers additional sites for non-covalent interactions that can direct supramolecular self-assembly. The lactam moiety contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of robust hydrogen-bonded networks. Furthermore, the aromatic benzene ring and the heterocyclic isoxazole ring can participate in π-π stacking interactions. The interplay between halogen bonding, hydrogen bonding, and π-stacking can lead to the formation of complex and well-defined one-, two-, or three-dimensional supramolecular architectures.

The potential for these varied interactions makes this compound a promising candidate for applications in crystal engineering and materials science, where precise control over molecular organization is paramount.

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeDonor GroupAcceptor GroupTypical Geometry/Characteristics
Halogen BondC-ILone pair on O, N; Anions (e.g., Cl⁻, Br⁻)Highly directional (C-I···Acceptor angle ≈ 180°). Strength increases with the polarizability of the halogen (I > Br > Cl).
Hydrogen BondN-HC=ODirectional interaction crucial for forming chains, dimers, or sheets.
π-π StackingBenzene Ring / Isoxazole RingBenzene Ring / Isoxazole RingParallel-displaced or T-shaped arrangements. Contributes to crystal packing stability.

Future Research Directions and Emerging Paradigms in 7 Iodobenzo C Isoxazol 3 1h One Chemistry

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign synthetic methodologies. For 7-Iodobenzo[c]isoxazol-3(1H)-one, this translates to a need for greener alternatives to traditional synthesis pathways. Current methods for analogous compounds, such as 7-bromobenzo[c]isoxazol-3(1H)-one, often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents.

Future research will likely focus on several key areas to enhance the sustainability of its synthesis. One promising approach is the use of one-pot syntheses, which reduce waste by minimizing purification steps and solvent usage. For instance, a patented two-step condensation and oxidation method for the synthesis of the benzo[c]isoxazol-3(1H)-one core could be adapted. google.com This method utilizes a high-valent organic iodine reagent, which, while effective, could be replaced with a more environmentally friendly oxidizing agent. google.com

Furthermore, the principles of green chemistry, such as the use of safer solvents (e.g., water or ionic liquids), and catalysis to reduce energy consumption, will be pivotal. The development of solid-phase synthesis techniques could also offer a more streamlined and automatable route to this compound and its derivatives, minimizing waste and improving efficiency. rsc.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Halogenated Benzo[c]isoxazolones

FeatureTraditional SynthesisPotential Greener Synthesis
Starting Materials Often derived from petroleum-based feedstocks.Exploration of bio-based starting materials.
Solvents Use of volatile organic compounds (VOCs).Use of water, supercritical fluids, or ionic liquids.
Reagents Stoichiometric use of hazardous reagents.Catalytic amounts of less toxic reagents.
Energy Consumption Often requires high temperatures and long reaction times.Microwave-assisted or flow chemistry to reduce energy input.
Waste Generation Multiple steps lead to significant waste production.One-pot reactions and atom-economical transformations.

Exploration of Novel Catalytic Transformations

The iodine atom at the 7-position of the benzo[c]isoxazol-3(1H)-one core is a key handle for a variety of catalytic transformations, enabling the synthesis of a diverse range of functionalized derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While these are well-established for bromo- and chloro-arenes, the higher reactivity of the carbon-iodine bond in this compound could allow for milder reaction conditions and broader substrate scope.

Future research is expected to venture into the exploration of novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. This includes the development of advanced phosphine (B1218219) ligands for palladium catalysts and the investigation of alternative metal catalysts, such as copper, nickel, or iron, which are more abundant and less toxic. researchgate.net

The "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom, presents another intriguing avenue for research. researchgate.net This transformation could potentially be employed to synthesize isomers of this compound that are otherwise difficult to access, opening up new chemical space for drug discovery and materials science.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has emerged as an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.net

In the future, advanced computational modeling will play an even more crucial role in several aspects of this compound's chemistry. Predictive modeling can be used to:

Design more efficient synthetic routes: By modeling reaction mechanisms and transition states, researchers can identify optimal reaction conditions and catalysts, reducing the need for extensive empirical screening.

Predict reactivity and regioselectivity: Computational models can help predict the outcome of various chemical reactions, guiding the design of experiments and the synthesis of specific target molecules.

Elucidate structure-property relationships: By correlating the molecular structure of this compound derivatives with their predicted properties, computational studies can accelerate the discovery of new materials with desired characteristics.

The integration of machine learning and artificial intelligence with computational chemistry is also a rapidly developing area that holds immense promise for the accelerated discovery and optimization of novel derivatives of this compound.

Potential for Integration into Novel Organic Materials

The unique combination of a rigid heterocyclic core and a reactive iodine substituent makes this compound an attractive building block for the synthesis of novel organic materials. Heterocyclic compounds are integral components of many functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net

The ability to functionalize the 7-position of the benzo[c]isoxazolone core via cross-coupling reactions opens up a vast design space for tuning the electronic and photophysical properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to modulate the HOMO and LUMO energy levels, influencing the material's charge transport and light-emitting characteristics.

Furthermore, the isoxazolone ring itself can participate in various chemical transformations, offering additional avenues for polymerization and material design. beilstein-journals.org The development of sequence-defined oligomers and polymers incorporating the this compound motif could lead to materials with precisely controlled structures and functions. researchgate.net

Challenges and Opportunities in the Broader Field of Halogenated Heterocycles

The study of this compound is situated within the broader context of halogenated heterocyclic chemistry, a field that presents both significant challenges and exciting opportunities. numberanalytics.com

Challenges:

Synthesis of Complex Molecules: The synthesis of complex heterocyclic molecules can be a formidable challenge, often requiring multi-step sequences with issues of regioselectivity and stereoselectivity. numberanalytics.com

Understanding of Properties: A comprehensive understanding of the structure-property relationships of many halogenated heterocycles remains limited. numberanalytics.com

Sustainable Synthesis: The development of environmentally friendly and sustainable synthetic methods is a persistent challenge across the field. numberanalytics.com

Opportunities:

Novel Compound Development: Overcoming synthetic hurdles can lead to the discovery of novel heterocyclic compounds with enhanced properties for a wide range of applications. numberanalytics.com

Improved Synthesis Methods: The need for more efficient and sustainable methods drives innovation in synthetic chemistry, leading to the development of new catalytic systems and reaction methodologies. numberanalytics.com

New Applications: A deeper understanding of the properties of halogenated heterocycles can unlock new applications in medicine, materials science, and agriculture. numberanalytics.com

Q & A

Q. What are the established synthetic routes for 7-iodobenzo[c]isoxazol-3(1H)-one and its derivatives?

The synthesis typically involves functionalizing a benzoisoxazolone core through halogenation or coupling reactions. For example, intermediates like trimethoxybenzyl-protected benzo[d]isoxazol-3(2H)-one can be iodinated at the 7-position via electrophilic substitution. Subsequent deprotection under mild acidic conditions (e.g., trifluoroacetic acid with triisopropylsilane) yields the target compound . Buchwald-Hartwig coupling with iodinated anilines is another viable approach for derivatives .

Q. How can NMR and HRMS be used to confirm the structure of this compound?

  • ¹H NMR : Characteristic signals include a deshielded proton adjacent to the iodine atom (δ ~7.0–8.0 ppm, depending on substitution) and resonances for the isoxazolone ring (e.g., δ 6.3–6.7 ppm for aromatic protons) .
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass of C₇H₅INO₂ (calculated 293.9402). Isotopic patterns for iodine (M+2 peak) further confirm halogen presence .

Q. What biological activities have been reported for benzisoxazolone derivatives?

Benzoisoxazolones are known as acetylcholinesterase inhibitors (e.g., resistance-breaking carboxamide derivatives) and anticancer agents (e.g., AKR1C3 inhibitors for prostate cancer). The iodine substituent may enhance binding to hydrophobic enzyme pockets or modulate pharmacokinetics .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under electrophilic iodination?

Key factors include:

  • Temperature control : Reactions at 0–5°C minimize side reactions like diiodination .
  • Catalyst selection : Use of Lewis acids (e.g., BBr₃) to activate the aromatic ring for regioselective iodination .
  • Protecting groups : Trimethoxybenzyl or other acid-labile groups prevent oxidation of the isoxazolone ring during iodination .

Q. How do contradictory NMR results arise in characterizing benzoisoxazolone derivatives, and how can they be resolved?

Contradictions often stem from tautomerism (e.g., keto-enol equilibria) or dynamic effects in solution. For example, unexpected O- to N-carbamoyl transfer in methylcarbamates can alter NMR signals . Strategies include:

  • Variable-temperature NMR to observe tautomeric shifts.
  • X-ray crystallography for unambiguous solid-state structure determination .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Molecular docking : Compare binding poses of iodinated vs. non-iodinated derivatives in acetylcholinesterase or AKR1C3 active sites .
  • Kinetic assays : Measure IC₅₀ values under varying iodine concentrations to assess halogen’s role in inhibition .
  • Metabolic stability studies : Evaluate iodine’s impact on half-life using liver microsomes .

Q. How can researchers address instability of carboxamide derivatives in aqueous buffers?

Instability may arise from hydrolysis of the carboxamide bond. Mitigation strategies include:

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce nucleophilic attack .
  • Formulating derivatives as prodrugs (e.g., ester-protected carbamates) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data for iodinated benzoisoxazolones?

  • Pharmacokinetic factors : Poor bioavailability or rapid metabolism (e.g., deiodination) may reduce in vivo efficacy despite strong in vitro activity. Use LC-MS/MS to track metabolite formation .
  • Solubility limitations : Iodine’s hydrophobicity can limit aqueous solubility. Co-solvents or nanoformulation may improve delivery .

Methodological Tables

Table 1: Key Synthetic Intermediates for this compound

IntermediateRoleReference
Trimethoxybenzyl-protected coreHalogenation scaffold
7-IodoanilineCoupling precursor

Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 6.5–8.0 ppm (aromatic protons)
HRMS[M+H]⁺ = 293.9402 (C₇H₅INO₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.